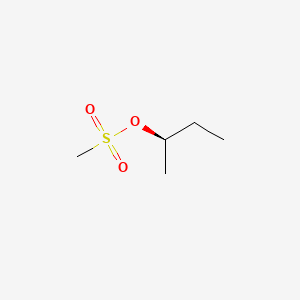

Methanesulfonic acid, (1R)-1-methylpropyl ester

概要

説明

Methanesulfonic acid, (1R)-1-methylpropyl ester, is an organic compound that belongs to the class of sulfonic acid esters. It is a colorless liquid with a distinctive odor and is known for its strong acidity. This compound is used in various chemical reactions and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

Methanesulfonic acid, (1R)-1-methylpropyl ester, can be synthesized through the esterification of methanesulfonic acid with (1R)-1-methylpropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound, involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced separation techniques, such as distillation, ensures high purity and yield of the final product. The industrial production methods are optimized to minimize waste and improve efficiency.

化学反応の分析

Types of Reactions

Methanesulfonic acid, (1R)-1-methylpropyl ester, undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to methanesulfonic acid and (1R)-1-methylpropanol in the presence of water and an acid or base catalyst.

Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

Oxidation: The ester can undergo oxidation reactions to form sulfonic acid derivatives.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst, heat.

Substitution: Nucleophiles (amines, alcohols), solvent, heat.

Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent, heat.

Major Products Formed

Hydrolysis: Methanesulfonic acid, (1R)-1-methylpropanol.

Substitution: Various substituted sulfonic acid esters.

Oxidation: Sulfonic acid derivatives.

科学的研究の応用

Pharmaceutical Applications

- Drug Development : Methanesulfonic acid esters are utilized as intermediates in the synthesis of various pharmaceuticals. They play a crucial role in modifying drug properties to enhance solubility and bioavailability. For instance, studies have shown that methanesulfonic acid derivatives can improve the pharmacokinetic profiles of certain active pharmaceutical ingredients (APIs) by facilitating better absorption and distribution in biological systems .

- Biodegradation Studies : Research on methylotrophic bacteria has demonstrated that methanesulfonic acid can serve as a sole carbon source for microbial metabolism. Strain M2, a novel methylotroph, utilizes methanesulfonic acid through a multicomponent enzyme system, highlighting its potential in bioremediation and environmental applications .

Cosmetic Formulations

Methanesulfonic acid esters are increasingly incorporated into cosmetic formulations due to their emulsifying and stabilizing properties. They help improve the texture and sensory attributes of products such as creams and lotions:

- Formulation Studies : A study employing response surface methodology identified the influence of various raw materials on the physical and sensory properties of cosmetic formulations. The presence of methanesulfonic acid esters significantly affected parameters like consistency index and skin hydration, making them valuable components in skin care products .

Industrial Applications

- Catalysis : In industrial settings, methanesulfonic acid serves as an effective catalyst for various chemical reactions. Its use in the production of foundry molds demonstrates its utility in enhancing curing processes at low temperatures while minimizing harmful emissions compared to traditional catalysts .

- Kinetic Studies : Detailed kinetic studies have been conducted to understand the formation and degradation rates of sulfonate esters derived from methanesulfonic acid. These studies provide critical insights into optimizing industrial processes for producing sulfonate esters under controlled conditions .

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Pharmaceuticals | Intermediates for drug synthesis |

| Biodegradation | Carbon source for methylotrophic bacteria |

| Cosmetics | Emulsifiers and stabilizers in skin care formulations |

| Industrial Processes | Catalysts for chemical reactions |

Case Studies

- Microbial Metabolism : A study on strain M2 illustrated how this methylotroph can utilize methanesulfonic acid effectively, demonstrating its potential for bioremediation applications where organic pollutants are present .

- Cosmetic Efficacy : Research involving the formulation of creams showed that incorporating methanesulfonic acid esters improved moisturizing effects significantly compared to control formulations lacking these compounds .

- Catalytic Efficiency : An investigation into foundry applications revealed that using methanesulfonic acid as a catalyst not only expedited curing times but also reduced the release of harmful pollutants during the molding process .

作用機序

The mechanism of action of methanesulfonic acid, (1R)-1-methylpropyl ester, involves its ability to act as a strong acid and a reactive ester. The compound can donate protons to various substrates, facilitating acid-catalyzed reactions. Additionally, the ester group can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application.

類似化合物との比較

Similar Compounds

- Methanesulfonic acid, ethyl ester

- Methanesulfonic acid, isopropyl ester

- Methanesulfonic acid, butyl ester

Uniqueness

Methanesulfonic acid, (1R)-1-methylpropyl ester, is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other methanesulfonic acid esters. The (1R)-1-methylpropyl group provides steric hindrance and influences the compound’s solubility and reactivity in various chemical reactions.

生物活性

Methanesulfonic acid, (1R)-1-methylpropyl ester, is an organic compound with various biological activities. This article explores its chemical properties, biological effects, and relevant case studies, supported by data tables and research findings.

This compound is classified as an ester of methanesulfonic acid and 1-methylpropyl alcohol. It has a molecular formula of and a molecular weight of approximately 164.21 g/mol. The compound is known for its solubility in polar solvents and is often used in various chemical reactions due to its acidic properties.

Biological Activity

Toxicity and Safety

The compound exhibits acute toxicity when ingested, classified under H302 (harmful if swallowed) and H315 (causes skin irritation) . These properties necessitate careful handling in laboratory settings.

Pharmacological Effects

Research indicates that methanesulfonic acid esters can influence various biological pathways:

- Anti-aggregatory Activity : Studies have shown that certain analogues related to methanesulfonic acid can inhibit platelet aggregation via P2Y receptor antagonism. This suggests potential applications in cardiovascular therapies .

- Kinase Modulation : The compound may interact with protein kinases, which are crucial in cell signaling pathways. For instance, it has been indicated that modifications in similar compounds affect their ability to activate or inhibit kinases involved in cancer progression .

Study 1: Anti-aggregatory Effects

A study investigated the anti-aggregatory effects of methanesulfonic acid derivatives on rat platelets. The results demonstrated a significant inhibition of ADP-induced aggregation when specific structural modifications were made to the compound. This highlights the potential of methanesulfonic acid esters in developing antiplatelet agents.

| Compound Structure | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Methanesulfonic Acid Derivative A | 3.6 | P2Y receptor antagonist |

| Methanesulfonic Acid Derivative B | 8.5 | Phospholipase C inhibition |

Study 2: Kinase Interaction

In another investigation, the interaction of methanesulfonic acid derivatives with the PDK1 kinase was analyzed. The study found that certain modifications could enhance or reduce the activation of AGC kinases, indicating a complex relationship between structure and biological activity.

| Modification Type | EC50 (μM) | Effect on Kinase Activation |

|---|---|---|

| Non-polar substitution | 23 | Partial activation |

| Polar substitution | 300 | Inhibition |

Discussion

The biological activity of this compound is multifaceted, with implications in pharmacology and toxicology. Its ability to modulate key biochemical pathways makes it a candidate for further research in drug development, particularly for conditions like cardiovascular diseases and cancer.

特性

IUPAC Name |

[(2R)-butan-2-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWQGEBNCNNFCI-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66194-68-1 | |

| Record name | Methanesulfonic acid, 1-methylpropyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066194681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。